Cas no 41135-07-3 (Inophyllum A)

Inophyllum A structure
Nome del prodotto:Inophyllum A
Inophyllum A Proprietà chimiche e fisiche
Nomi e identificatori
-
- Inophyllum A
- CHEMBL132692
- CHEBI:319383
- (2R,3S,4S)-4-Hydroxy-2,3,10,10-tetramethyl-8-phenyl-2H-pyrano[6,5-f]2H-pyrano[6,5-h]chroman-6-one
- (+)-cis-dihydroinophyllolide
- inophyllum-A
- 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-, (10R-(10alpha,11alpha,12alpha))-
- NSC733298
- AC1L9SHL
- CHEMBL132692; CHEBI:319383; (2R,3S,4S)-4-Hydroxy-2,3,10,10-tetramethyl-8-phenyl-2H-pyrano[6,5-f]2H-pyrano[6,5-h]chroman-6-one; (+)-cis-dihydroinophyllolide; inophyllum-A; 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-, (10R-(10alpha,11alpha,12alpha))-; NSC733298; AC1L9SHL;
- (+)-Inophyllum D
- Inophyllolide chromanol
- Inophyllum D
- (10alpha,11beta,12beta)-(-)-11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-phenyl-2H,6H,10H-benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one
- (+)-Inophyllum A
- BDBM50029981
- DTXSID20194071
- NSC-733298
- 12-Hydroxy-6,6,10,11-tetramethyl-4-phenyl-11,12-dihydro-6H,10H-dipyrano[2,3-f;2'',3''-h]chromen-2-one
- 41135-07-3
- NSC 733298
- hydroxy-tetramethyl-phenyl-[?]one
- SCHEMBL6731413
-
- Inchi: InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3
- Chiave InChI: BXENDTPSKAICGV-UHFFFAOYSA-N
- Sorrisi: CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C
Proprietà calcolate
- Massa esatta: 404.16200
- Massa monoisotopica: 404.16237386g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 1
- Complessità: 749
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 65Ų
Proprietà sperimentali
- PSA: 68.90000
- LogP: 5.09460
Inophyllum A Letteratura correlata
-
1. Chemical investigation of ceylonese plants. Part 27. Extractives of Calophyllum cuneifolium Thw. and Calophyllum soulattri Burm. f. (Guttiferae)Sarath P. Gunasekera,Gamini S. Jayatilake,Sathiadevan S. Selliah,M. Uvais S. Sultanbawa J. Chem. Soc. Perkin Trans. 1 1977 1505
-
2. Synthesis of the Calophyllum coumarins. Part 2Christopher J. Palmer,Jonathan L. Josephs J. Chem. Soc. Perkin Trans. 1 1995 3135
-
3. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1995 12 477
41135-07-3 (Inophyllum A) Prodotti correlati
- 477856-68-1(1-(2,4-Dichlorophenyl)-2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-ethanone)
- 2171751-37-2(5-(4,4-difluoropiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)
- 2171825-77-5(7-oxa-10,14-diazadispiro4.2.5^{8}.2^{5}pentadecane)
- 1550986-96-3(1-(4-Bromo-2-isopropoxyphenyl)ethylamine)
- 2248361-18-2(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylate)
- 1513070-14-8(1-(3-methoxy-1,2-oxazol-5-yl)cyclobutan-1-amine)
- 1273659-76-9(1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine)
- 2361823-46-1(1-4-(3-ethylmorpholine-4-carbonyl)piperidin-1-ylprop-2-en-1-one)
- 2580217-29-2(Ethyl 3-(3-methylazetidin-3-yl)propanoate)
- 2171850-00-1(3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]heptanoic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:41135-07-3)Inophyllum A

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta